molecular formula C23H23N5O5S B12707044 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate CAS No. 94109-88-3

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate

Cat. No.: B12707044
CAS No.: 94109-88-3
M. Wt: 481.5 g/mol
InChI Key: IGWHLOVCJUKVRE-UHFFFAOYSA-N
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Description

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate typically involves the following steps:

    Diazotization: The starting material, 4-(phenoxysulphonyl)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-Amino-1,2-dimethyl-1H-indazole under basic conditions to form the azo compound.

    Acetylation: The final step involves the acetylation of the azo compound to form the acetate salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process would involve continuous monitoring and control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the azo group.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Oxidized products may include quinones or other oxygenated derivatives.

    Reduction: Reduction typically yields aromatic amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: An azo dye used in histology for staining tissues.

    Sudan III: A lipid-soluble azo dye used for staining triglycerides.

Uniqueness

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate is unique due to its specific structural features, such as the presence of the indazolium ring and the phenoxysulphonyl group. These features confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

94109-88-3

Molecular Formula

C23H23N5O5S

Molecular Weight

481.5 g/mol

IUPAC Name

phenyl 4-[(6-amino-1,2-dimethylindazol-2-ium-7-yl)diazenyl]benzenesulfonate;acetate

InChI

InChI=1S/C21H19N5O3S.C2H4O2/c1-25-14-15-8-13-19(22)20(21(15)26(25)2)24-23-16-9-11-18(12-10-16)30(27,28)29-17-6-4-3-5-7-17;1-2(3)4/h3-14,22H,1-2H3;1H3,(H,3,4)

InChI Key

IGWHLOVCJUKVRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].CN1C2=C(C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)OC4=CC=CC=C4)N)C=[N+]1C

Origin of Product

United States

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